N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Description
Molecular Formula: C₁₄H₁₁BrN₂O₂S₂ Molecular Weight: ~383.28 g/mol This benzothiazole derivative features a bromine atom at the 6-position of the benzothiazole ring and a 4-methylbenzenesulfonamide group. Benzothiazoles are renowned for their antimicrobial and anticancer activities, attributed to their ability to disrupt bacterial cell membranes and inhibit tumor proliferation via kinase modulation. The compound’s synthesis typically involves reacting 6-bromo-1,3-benzothiazol-2-amine with 4-methylbenzenesulfonyl chloride in the presence of a base.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-9-2-5-11(6-3-9)21(18,19)17-14-16-12-7-4-10(15)8-13(12)20-14/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXVFVMBNOBLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 1,3-benzothiazole-2-amine, undergoes bromination to introduce the bromine atom at the 6-position.
Sulfonation: The brominated product is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
2.1. Benzothiazole Ring
The 6-bromo substituent in the benzothiazole ring enhances reactivity due to its electron-withdrawing nature. This position is prone to nucleophilic aromatic substitution under basic conditions, allowing replacement with nucleophiles (e.g., amines, alkoxides) .
2.2. Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes:
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Hydrolysis : Acidic or basic conditions can cleave the sulfonamide, yielding sulfonic acid derivatives .
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Nucleophilic substitution : The NH group may react with electrophiles (e.g., alkylating agents) .
3.1. Bromine Substitution
The bromine at position 6 of the benzothiazole ring can undergo substitution via:
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SNAr (Nucleophilic Aromatic Substitution) : Requires activation of the aromatic ring (e.g., via electron-withdrawing groups) and a good leaving group (Br⁻) .
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Electrophilic substitution : Less likely due to the electron-withdrawing nature of the bromine, but possible at activated positions .
3.2. Sulfonamide Group Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halide, base | Alkylated sulfonamide |
| Acylation | Acyl chloride, base | Acylated sulfonamide |
Comparison with Analogues
| Compound | Substituent | Reactivity Trend | Key Features |
|---|---|---|---|
| N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | Bromine | High substitution reactivity | Electron-deficient benzothiazole |
| N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | Chlorine | Moderate reactivity | Less leaving group ability than Br |
| N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | Fluorine | Low substitution reactivity | High stability due to strong C-F bond |
Structural Characterization
Key spectral data from analogous compounds:
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IR :
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¹H NMR :
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¹³C NMR :
Research Findings
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Antimicrobial activity : Bromo-substituted benzothiazole derivatives show enhanced antimicrobial properties compared to chloro or fluoro analogues .
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Therapeutic potential : The sulfonamide group contributes to enzyme inhibition, making these compounds candidates for anticancer and antiviral applications .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit potent antimicrobial properties. N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide has been studied for its efficacy against various bacterial strains. For instance, a study demonstrated that this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. The structural characteristics of benzothiazole derivatives contribute to their ability to interact with cellular targets involved in cancer progression .
Enzyme Inhibition
this compound has been reported to act as an inhibitor of certain enzymes critical in disease pathways. For example, it inhibits the activity of carbonic anhydrase, which is linked to various physiological processes and pathological conditions such as glaucoma and cancer .
Agrochemical Applications
Herbicidal Activity
The compound has shown potential as a herbicide. Studies have evaluated its effectiveness against specific weed species, demonstrating that it can inhibit growth and seed germination. This suggests its utility in agricultural settings for managing unwanted vegetation without harming crops .
Pesticidal Properties
In addition to herbicidal applications, this compound has been tested for insecticidal properties. It was found to be effective against certain pests, indicating its potential role in integrated pest management strategies .
Materials Science Applications
Polymeric Composites
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Research indicates that the addition of this compound improves the durability of composites used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism by which N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Substituent Variations on the Sulfonamide/Benzamide Group
Pharmacokinetic Impact : The butoxy group in the benzamide analog enhances solubility in lipid-rich environments, whereas the methyl group in the sulfonamide improves metabolic stability.
Heterocyclic and Aromatic Modifications
| Compound Name | Structural Feature | Biological Activity | Key Features |
|---|---|---|---|
| N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | Morpholine sulfonyl | Moderate anticancer | Morpholine ring enhances aqueous solubility. |
| N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide | Piperidine sulfonyl | Strong antimicrobial | Flexible piperidine group may improve binding to bacterial enzyme active sites. |
| N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide | Cl substitution, sulfonamide | Anti-inflammatory | Chlorine’s electronegativity may favor interactions with polar residues in inflammatory targets. |
Selectivity Trends : Piperidine and morpholine substituents influence target selectivity—piperidine’s flexibility is critical for broad-spectrum antimicrobial activity, while morpholine’s solubility aids in systemic distribution.
Key Structural-Activity Relationships (SAR)
- Halogen Effects : Bromine > Chlorine in anticancer activity due to enhanced hydrophobic interactions.
- Sulfonamide vs. Benzamide : Sulfonamides excel in antimicrobial activity (hydrogen bonding), while benzamides with alkoxy groups (e.g., butoxy) improve anticancer uptake.
- Heterocyclic Substituents : Morpholine/piperidine groups balance solubility and target engagement, influencing therapeutic windows.
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide (CAS Number: 406469-28-1) is a compound that has garnered interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article delves into its biological activity, synthesizing data from various studies and sources.
The compound has the following chemical characteristics:
- Molecular Formula : C14H11BrN2O2S2
- Molecular Weight : 383.28 g/mol
- Structural Formula :
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including this compound. The compound's activity is primarily attributed to its ability to inhibit various bacterial enzymes and pathways:
- Mechanism of Action :
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Antibacterial Efficacy :
- The compound exhibits significant antibacterial activity against strains such as Salmonella typhimurium and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/ml .
- Comparative studies show that it demonstrates equipotent activity to standard drugs like streptomycin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- The presence of halogen groups (like bromine) at specific positions on the benzothiazole ring enhances antibacterial potency.
- Substitutions on the aromatic sulfonamide moiety also play a critical role in modulating activity against various bacterial strains .
Case Studies
Several case studies have documented the effectiveness of benzothiazole derivatives in clinical and laboratory settings:
- Study on Benzothiazole Derivatives :
- Molecular Docking Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation typically involves reacting 6-bromo-1,3-benzothiazol-2-amine with 4-methylbenzenesulfonyl chloride in aqueous or organic solvents under basic conditions. Optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of sulfonyl chloride to amine), reaction time (10–24 hours), and temperature (room temperature or reflux). Stirring in distilled water or acetonitrile with dropwise addition of reagents improves yield and purity . Post-synthesis purification via recrystallization (ethanol or acetonitrile) and characterization by TLC (Rf ~0.75–0.78) are critical .
Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software tools are employed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and data collected at low temperatures (e.g., 100 K) to minimize thermal motion. Structure solution uses direct methods (SHELXS/SHELXD) , while refinement employs SHELXL . Hydrogen bonding networks are visualized using Mercury , and structural validation is performed with checkCIF/PLATON to resolve disorder or missed symmetry . For example, dihedral angles between aromatic rings (e.g., 45.86° in related sulfonamides) and torsion angles (e.g., C–S–N–C ~67.9°) are key metrics .
Q. What analytical techniques are critical for characterizing the purity and identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms functional groups and connectivity. For example, sulfonamide NH protons resonate at δ 10–12 ppm, while aromatic protons in benzothiazole appear at δ 7–8 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (exact mass: ~385.97 g/mol). Purity is assessed via HPLC (≥95%) and melting point analysis (e.g., 192–235°C for analogs) .
Advanced Research Questions
Q. How do hydrogen bonding interactions influence the crystal packing and stability of this sulfonamide derivative?
- Methodological Answer : Intermolecular N–H⋯O and N–H⋯N hydrogen bonds (bond lengths: ~2.8–3.2 Å) dominate packing. For example, sulfonamide NH groups form C(4) chains along the [100] axis, while amine NH₂ groups create 3D networks via N–H⋯N links . Weak interactions like C–H⋯π or π-π stacking (distance ~3.5 Å) further stabilize the lattice. Graph-set analysis (e.g., Etter’s notation) identifies motifs like for dimeric interactions .
Q. What computational approaches are used to predict tautomeric forms or conformational dynamics of this compound?
- Methodological Answer : Density Functional Theory with dispersion correction (DFT-D, e.g., B3LYP-D3) calculates energy differences between tautomers (e.g., imine vs. enamine forms) . Solid-state ¹³C NMR cross-polarization magic-angle spinning (CP/MAS) validates computational predictions by comparing experimental/predicted chemical shifts (e.g., δ 160–170 ppm for carbonyl groups) . Molecular dynamics simulations (AMBER/CHARMM) model solvent effects on conformation .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved in structural analysis?
- Methodological Answer : Discrepancies (e.g., NMR indicating dynamic disorder vs. XRD showing static disorder) are resolved via:
- Variable-temperature XRD to detect phase transitions or thermal motion .
- Solid-state NMR to distinguish polymorphs (e.g., differences in ¹⁵N chemical shifts) .
- Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O⋯H vs. Br⋯H contributions) .
Q. What strategies enhance the pharmacological properties of benzothiazole-sulfonamide hybrids via structural modification?
- Methodological Answer :
- Benzothiazole modifications : Introducing electron-withdrawing groups (e.g., Br at position 6) improves cytotoxicity (IC₅₀ reduction by ~40% in MCF-7 cells) .
- Sulfonamide substitutions : Replacing 4-methyl with trifluoromethyl increases lipophilicity (logP +0.5) and metabolic stability .
- Molecular docking : Docking into kinase ATP-binding pockets (e.g., PI3Kγ) identifies key residues (e.g., Lys833) for hydrogen bonding with sulfonamide oxygen .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
